N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

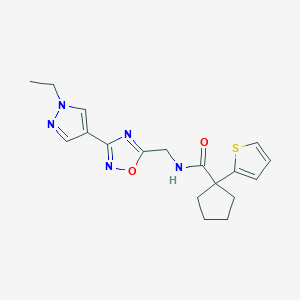

Chemical Structure and Key Features

The compound features:

- A 1,2,4-oxadiazole core substituted at the 3-position with a 1-ethyl-1H-pyrazol-4-yl group.

- A methyl linker bridging the oxadiazole to a cyclopentanecarboxamide moiety.

- The cyclopentane ring is further substituted with a thiophen-2-yl group.

Synthesis Insights

While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., compound 74 in ) suggest a multi-step process involving:

Alkylation or coupling reactions to introduce the ethylpyrazole and thiophene substituents.

Carboxamide formation through activation of the cyclopentanecarboxylic acid derivative.

- 1,2,4-Oxadiazole: Known for metabolic stability and bioisosteric replacement of esters/carbamates .

- Thiophene: Enhances aromatic interactions in CNS or kinase-targeting drugs.

- Ethylpyrazole: May improve lipophilicity and membrane permeability compared to methyl analogs.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-2-23-12-13(10-20-23)16-21-15(25-22-16)11-19-17(24)18(7-3-4-8-18)14-6-5-9-26-14/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMJDLHAWNEZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that combines pyrazole, oxadiazole, and thiophene moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and oxadiazole rings enhances its binding affinity, potentially leading to modulation of biological pathways involved in diseases such as cancer and infections.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown efficacy against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these derivatives often fall within the low micromolar range, indicating potent activity.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.25 | Staphylococcus aureus |

| Compound B | 0.50 | Escherichia coli |

| Compound C | 0.30 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies have demonstrated that modifications in the oxadiazole structure can lead to enhanced cytotoxicity.

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

- Antimicrobial Evaluation : A recent study reported the synthesis of various 1,2,4-oxadiazole derivatives and their evaluation against E. coli and C. albicans. The most active derivative exhibited an MIC value of 0.22 µg/mL against S. aureus, showcasing the potential of these compounds in treating bacterial infections .

- Antiproliferative Studies : In vitro assays demonstrated that specific oxadiazole derivatives significantly inhibited the growth of cancer cells with IC50 values in the micromolar range. The studies also indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the efficacy of oxadiazole derivatives, including those similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, in exhibiting anticancer properties. The incorporation of the 1,2,4-oxadiazole moiety has been shown to enhance biological activity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 8 | WiDr (Colon) | 4.5 | |

| 9a | MCF-7 (Breast) | 0.48 | |

| 10a | HCT116 (Colon) | 13.6 |

These compounds exhibit significant antiproliferative effects and are being considered for further development as potential anticancer agents.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multiple synthetic routes that allow for the modification of chemical structures to optimize biological activity. The structure activity relationship studies indicate that variations in substituents can significantly influence the compound's potency against specific cancer types .

Computational Studies

Computational chemistry has played a vital role in understanding the interactions between this compound and biological targets. Molecular docking studies have been utilized to predict binding affinities and orientations within target proteins associated with cancer progression . These insights are essential for guiding further modifications and improving therapeutic efficacy.

Anti-inflammatory Activity

Beyond anticancer properties, derivatives of pyrazole and oxadiazole have been explored for their anti-inflammatory effects. For example, compounds with similar scaffolds have demonstrated superior anti-inflammatory activities compared to standard treatments like diclofenac sodium . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Some studies have also indicated that compounds featuring the pyrazole moiety possess antimicrobial properties. The ability to inhibit bacterial growth opens avenues for developing new antibiotics or adjunct therapies for infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

*Calculated using average atomic masses.

Key Comparative Insights

Heterocyclic Core Modifications

- 1,2,4-Oxadiazole vs. Thiazole :

- The target compound’s oxadiazole core offers greater metabolic resistance compared to thiazole-based analogs (e.g., compound 41 in ) due to reduced susceptibility to enzymatic hydrolysis .

- Thiazole-containing compounds (e.g., compound 74) may exhibit stronger hydrogen-bonding interactions via the sulfur atom but lower stability in vivo.

Substituent Effects

- Ethylpyrazole (Target) vs. Methylpyrazole (Compound 41): The ethyl group in the target compound increases lipophilicity (cLogP ~3.2 vs.

- Thiophene (Target) vs. Benzodioxole (Compound 74) :

- Thiophene’s smaller aromatic system may reduce steric hindrance in target binding compared to benzodioxole, which could improve selectivity for compact active sites.

Pharmacokinetic Implications

- The cyclopentanecarboxamide in the target compound likely improves plasma protein binding compared to smaller amines (e.g., 1172773-23-7), extending half-life.

- The nitro group in 476309-44-1 may confer reactivity risks (e.g., mutagenicity), whereas the target compound’s thiophene and oxadiazole moieties are generally regarded as safer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.